7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a bromine atom at the 7th position and phenyl groups at the 1st and 5th positions of the triazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-bromoquinoline-5-carbaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the triazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the triazoloquinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C)
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane)
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)
Major Products Formed
Substitution: Formation of 7-substituted derivatives
Oxidation: Formation of quinoline N-oxides
Reduction: Formation of reduced triazoloquinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, it can bind to DNA and RNA, interfering with their replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-[1,2,4]triazolo[4,3-a]quinoline: Lacks the bromine atom at the 7th position.
7-Chloro-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline: Contains a chlorine atom instead of bromine at the 7th position.
7-Methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline: Contains a methyl group at the 7th position.
Uniqueness
The presence of the bromine atom at the 7th position in 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents with enhanced potency and selectivity.
Properties
IUPAC Name |
7-bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3/c23-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21-24-25-22(26(20)21)16-9-5-2-6-10-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHBCAJJEPGBOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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